molecular formula C8H7ClN2 B1290792 2-(2-Amino-5-chlorophenyl)acetonitrile CAS No. 197659-75-9

2-(2-Amino-5-chlorophenyl)acetonitrile

Cat. No.: B1290792
CAS No.: 197659-75-9
M. Wt: 166.61 g/mol
InChI Key: AJEIHTPUDXXQII-UHFFFAOYSA-N
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Description

2-(2-Amino-5-chlorophenyl)acetonitrile (AMCOL) is a nitrile-containing aromatic compound characterized by a phenyl ring substituted with an amino group (-NH₂) at position 2 and a chlorine atom at position 4. This structure confers unique electronic and steric properties, making it a critical intermediate in pharmaceutical synthesis, such as in the production of efavirenz, an antiretroviral drug . Its analytical quantification in trace levels via HPLC-MS/MS highlights its significance in quality control .

Properties

IUPAC Name

2-(2-amino-5-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEIHTPUDXXQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Amino-5-chlorophenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO). The reaction typically occurs under reflux conditions, leading to the formation of the desired acetonitrile derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-chlorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Pharmaceutical Intermediates

One of the primary applications of 2-(2-Amino-5-chlorophenyl)acetonitrile is as an intermediate in the synthesis of pharmaceuticals. It has been identified as a precursor for the synthesis of various bioactive compounds, including insecticides and anti-viral agents. For instance, it is utilized in the preparation of anthranilamide derivatives, which are important in developing insecticides like chlorantraniliprole and cyantraniliprole .

1.2 Antiviral Activity

Recent studies have highlighted the potential antiviral properties of derivatives of this compound against human adenovirus (HAdV). A series of substituted analogues demonstrated significant potency and selectivity against HAdV, indicating that this compound could lead to novel therapeutic agents for treating viral infections, particularly in immunocompromised patients .

Pharmacological Research

2.1 Neuroprotective Compounds

The compound has been explored for its neuroprotective effects. Research indicates that compounds similar to this compound can exhibit neuroprotective activity through mechanisms involving the inhibition of specific enzymes that exacerbate neuronal cell death during ischemic conditions . This suggests potential applications in neuropharmacology, particularly for conditions like stroke.

2.2 Broad-Spectrum Antiparasitic Activity

Another significant application is its role as an intermediate in the synthesis of closantel sodium, a broad-spectrum antiparasitic agent used in veterinary medicine. Closantel sodium is effective against various parasitic infections in livestock, highlighting the importance of this compound in agricultural pharmaceuticals .

Data Table: Summary of Applications

Application AreaSpecific UseExample Compounds
Medicinal ChemistrySynthesis of pharmaceutical intermediatesAnthranilamide derivatives
Pharmacological ResearchAntiviral activityHAdV inhibitors
Veterinary MedicineAntiparasitic agentClosantel sodium

Case Studies and Research Findings

4.1 Case Study on Antiviral Activity

In a study focused on antiviral compounds, several derivatives of this compound were synthesized and tested for their efficacy against HAdV. The results indicated that certain compounds exhibited high selectivity indexes (SI > 100), suggesting their potential as therapeutic agents for viral infections .

4.2 Case Study on Neuroprotective Effects

A pharmacological screening approach demonstrated that compounds related to this compound could protect neurons from ischemic damage. The study utilized primary cortical neurons to evaluate neuroprotective effects, providing insights into the mechanisms through which these compounds exert their protective roles .

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-chlorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The presence of the amino and nitrile groups allows for diverse interactions with biological macromolecules, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following compounds share structural similarities with AMCOL but differ in substituent type, position, or additional functional groups, leading to distinct physicochemical and biological properties.

2-(2,4-Dichlorophenyl)acetonitrile
  • Structure : Phenyl ring with chlorine atoms at positions 2 and 3.
  • Increased lipophilicity due to two electron-withdrawing Cl atoms, enhancing membrane permeability .
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile
  • Structure : Two aromatic rings: one with -NH₂ (position 4), -Cl (position 2), and -CH₃ (position 5); the other with -Cl (position 4).
  • Key Differences :
    • Steric hindrance from the methyl group and dual aromatic rings may reduce solubility in polar solvents.
    • The dual Cl substitution and methyl group could influence crystallographic packing behavior, as observed in SHELX-refined structures .
2-(3-Chloro-5-methoxyphenyl)acetonitrile
  • Structure : -Cl at position 3 and -OCH₃ at position 5.
  • Key Differences: The electron-donating methoxy group increases electron density on the ring, altering reactivity in electrophilic substitutions.
5-(2-Amino-1H-benzimidazol-2-yl)acetonitrile Derivatives
  • Structure : Benzimidazole core fused with an acetonitrile group and varying substituents (e.g., -Cl, -Br, -CH₃).
  • Substituted derivatives (e.g., 4b: 2-Cl; 4c: 4-Br) exhibit higher melting points (97–161°C) compared to AMCOL, likely due to increased molecular symmetry .

Physicochemical Properties Comparison

Table 1 summarizes key properties of AMCOL and analogs:

Compound Name Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
2-(2-Amino-5-chlorophenyl)acetonitrile (AMCOL) ~167.6 (estimated) -NH₂ (2), -Cl (5) Not reported Pharmaceutical intermediate
2-(2,4-Dichlorophenyl)acetonitrile ~174.0 -Cl (2,4) Not reported Molecular docking studies
2-(3-Chloro-5-methoxyphenyl)acetonitrile 181.62 -Cl (3), -OCH₃ (5) Not reported Synthetic intermediate
5-(2-Amino-1H-benzimidazol-2-yl)acetonitrile (4b) ~228.7 (estimated) -Cl (2) 97–98 Antimicrobial research

Biological Activity

2-(2-Amino-5-chlorophenyl)acetonitrile, a compound of growing interest in medicinal chemistry, is recognized for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C9H9ClN2
  • Molecular Weight: 182.64 g/mol

This compound features an amino group and a chlorophenyl moiety, which are crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its cytotoxic effects on various cancer cell lines, including human lung cancer (A549) and cervical cancer (HeLa) cells. The results demonstrated that the compound induced apoptosis in these cells through caspase-dependent pathways.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineConcentration (μM)Viability (%)IC50 (μM)
A549107015
HeLa1005020

The compound showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary studies suggest that it exhibits moderate inhibitory effects against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that the compound may serve as a basis for further development of antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine substituent may enhance lipophilicity and facilitate cellular uptake. This interaction can disrupt critical cellular processes, including enzyme function and receptor signaling pathways.

Case Studies

  • Study on Apoptosis Induction : A recent study investigated the mechanism by which the compound induces apoptosis in cancer cells. It was found that treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, confirming its role in promoting programmed cell death .
  • Antimicrobial Efficacy Assessment : Another study focused on evaluating the antimicrobial efficacy against clinical isolates. The results indicated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential application in treating biofilm-associated infections .

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